

The Function of preQ1 in tRNA Modification: A Technical Guide

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Abstract

Pre-queuosine1 (preQ1) is a critical intermediate in the biosynthesis of queuosine (Q), a hypermodified 7-deazaguanosine nucleoside found in the wobble position of specific transfer RNAs (tRNAs). This modification is crucial for translational accuracy and efficiency. In bacteria, the synthesis and transport of preQ1 are tightly regulated by a class of metabolite-sensing non-coding RNAs known as riboswitches. These riboswitches directly bind preQ1, modulating gene expression through conformational changes that affect transcription or translation. In eukaryotes, which rely on salvaging queuine—the nucleobase of queuosine—from dietary sources or gut microbiota, the balance between queuine and its precursor preQ1 can significantly impact host cell physiology, including cell proliferation and protein synthesis. This guide provides an in-depth examination of the multifaceted role of preQ1, detailing its biosynthetic pathway, the sophisticated regulatory mechanisms it governs, its impact on tRNA function, and its emerging role in host-microbiome interactions and potential as a therapeutic target.

Core Function of preQ1 in Bacterial tRNA Modification

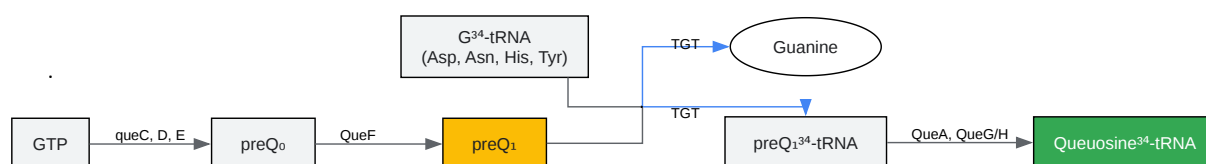
In bacteria, preQ1 is the penultimate precursor to the queuosine-modified base in the de novo biosynthesis pathway, which begins with guanosine triphosphate (GTP).^{[1][2]} The pathway

involves a series of enzymatic steps to produce preQ1, which is then incorporated into tRNA.

The Queuosine Biosynthesis Pathway

The synthesis of queuosine-tRNA (Q-tRNA) occurs in two principal phases: the cytosolic synthesis of the preQ1 base and its subsequent insertion and modification within the tRNA molecule.^[1]

- **GTP to preQ1 Conversion:** GTP is converted to preQ1 through five enzymatic steps catalyzed by the products of the queC, queD, queE, and queF genes.^{[3][4]} The final step in this cytosolic phase is the reduction of the preQ0 nitrile group to an aminomethyl group by preQ0 reductase (QueF), yielding preQ1.^[5]
- **tRNA Modification:** The free preQ1 base is then inserted into the wobble position (position 34) of tRNAs with a GUN anticodon (specifically those for Asp, Asn, His, and Tyr).^{[5][6]} This is accomplished by the enzyme tRNA-guanine transglycosylase (TGT), which catalyzes a base-exchange reaction, swapping the genetically encoded guanine for preQ1.^{[5][7]}
- **Final Maturation to Queuosine:** Once incorporated into the tRNA, preQ1 is further modified by the enzymes QueA and QueG (or QueH) to form the final, mature queuosine nucleoside.^{[2][5]}



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Fig 1. Bacterial de novo queuosine biosynthesis pathway.

The Role of tRNA-Guanine Transglycosylase (TGT)

TGT is the signature enzyme of the queuosine modification pathway.[8] In bacteria, it functions as a homodimer that catalyzes the irreversible exchange of guanine-34 for preQ1.[8][9] Kinetic studies have shown that the enzyme follows a ping-pong mechanism, where the tRNA binds first, followed by the release of guanine, forming a covalent enzyme-tRNA intermediate.[2][10] Subsequently, preQ1 binds to the active site and is incorporated into the tRNA.[2][10] Bacterial TGT exhibits a clear preference for preQ1 over its precursor, preQ0, which is a key factor in ensuring the correct modification is made.[11]

Regulation of Queuosine Biosynthesis by preQ1 Riboswitches

Bacteria employ a sophisticated feedback mechanism to control the intracellular concentration of preQ1. This regulation is primarily mediated by preQ1-sensing riboswitches, which are structured RNA elements located in the 5'-untranslated regions (5'-UTRs) of mRNAs that code for queuosine biosynthesis or transport proteins.[5][12]

Binding of preQ1 to the riboswitch's aptamer domain induces a conformational change in the mRNA's secondary structure.[13] This structural rearrangement typically sequesters key genetic expression signals, leading to the downregulation of the downstream genes—a classic "OFF-switch" mechanism.[12][13] This regulation can occur at two distinct levels: transcription and translation.

Transcriptional Attenuation

In some bacteria, such as *Bacillus subtilis*, the preQ1 riboswitch controls gene expression at the transcriptional level.[13][14]

- In the absence of preQ1: The riboswitch folds into an "anti-terminator" hairpin structure. This conformation allows RNA polymerase to continue transcribing the full-length mRNA of the que operon.[13]
- In the presence of preQ1: Ligand binding to the aptamer stabilizes an alternative conformation, forming a terminator hairpin.[13] This structure signals the RNA polymerase to dissociate from the DNA template, leading to premature transcription termination.[13]

Translational Inhibition

In other bacteria, such as *Thermoanaerobacter tengcongensis*, the riboswitch regulates gene expression at the level of translation.[\[13\]](#)[\[15\]](#)

- In the absence of preQ1: The Shine-Dalgarno (SD) sequence, which serves as the ribosome binding site (RBS), is accessible. This allows the 30S ribosomal subunit to bind and initiate translation.[\[13\]](#)[\[16\]](#)
- In the presence of preQ1: Ligand binding induces a conformational change that forms a pseudoknot structure. This structure sequesters the SD sequence, blocking access for the ribosome and thereby inhibiting translation initiation.[\[13\]](#)[\[17\]](#)

Fig 2. PreQ1 riboswitch regulatory mechanisms.

Role of preQ1 and Queuosine in Eukaryotic Systems

Unlike bacteria, eukaryotes cannot synthesize queuosine de novo.[\[18\]](#) They must obtain the queuine base from their diet or as a metabolite from their gut microbiota.[\[18\]](#)[\[19\]](#) The eukaryotic TGT, a heterodimer composed of QTRT1 and QTRT2 subunits, then directly inserts the fully formed queuine base into the wobble position of cognate tRNAs.[\[18\]](#)[\[19\]](#)

The function of queuosine in eukaryotes is multifaceted, contributing to:

- **Translational Fidelity:** Q-tRNA enhances the accuracy of translation by stabilizing codon-anticodon pairing, particularly for codons ending in U or C.[\[6\]](#)[\[18\]](#) It helps prevent ribosomal frameshifting.[\[5\]](#)
- **Cell Proliferation and Cancer:** Hypomodification of tRNA with queuosine is closely associated with increased cell proliferation and malignancy. The microbial metabolite preQ1, a precursor that eukaryotes do not typically process, has been shown to inhibit the proliferation of human and mouse cancer cell lines when it is incorporated into host tRNA, while non-cancerous cells remain largely unaffected. This effect is competitively reversed by the presence of queuine.
- **tRNA Stability:** Queuosine modification can protect cognate tRNAs from cleavage by ribonucleases like angiogenin, thus altering the cellular pool of tRNA-derived fragments (tRFs), which are themselves regulatory molecules.

Quantitative Data

Table 1: Binding Affinities of preQ1 to Various Riboswitches

Riboswitch Origin	Class/Type	Apparent KD (preQ1)	Method	Reference(s)
Thermoanaerobacter tengcongensis	Class I / Type 1	2.1 ± 0.3 nM	SPR	[18]
Thermoanaerobacter tengcongensis	Class I / Type 1	8.1 ± 0.9 nM (in Mg ²⁺)	ITC	[6]
Bacillus subtilis	Class I / Type 2	4.1 ± 0.6 nM	Fluorescence	[10]
Fusobacterium nucleatum	Class I / Type 2	280 ± 50 nM	MST	
Faecalibacterium prausnitzii	Class III	17.4 ± 5.7 nM	ITC	[9]

SPR: Surface Plasmon Resonance; ITC: Isothermal Titration Calorimetry; MST: Microscale Thermophoresis.

Table 2: Kinetic Parameters of tRNA-Guanine Transglycosylase (TGT)

Enzyme Source	Substrate	KM (μM)	Kinetic Mechanism	Reference(s)
Escherichia coli	preQ1	0.4	Ping-Pong	[11]
Escherichia coli	preQ0	2.4	Ping-Pong	[11]
Escherichia coli	tRNA	-	Ping-Pong (tRNA binds first)	[10]

Table 3: Effect of preQ1 on Mammalian Cell Proliferation

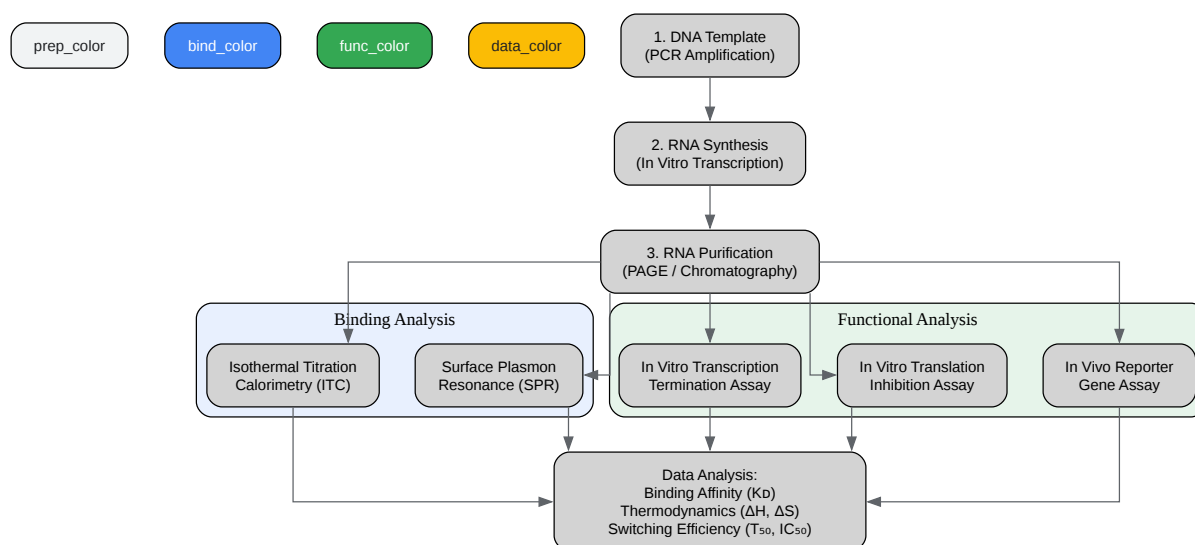
Cell Line	preQ1 Concentration (μ M)	Effect	Note	Reference(s)
HEK293T	1	Significant reduction in cell count/proliferatio n after 48h	Effect is reversed by the addition of queuine	[13]

Note: While preQ1 has been shown to inhibit proliferation in various cancer cell lines and reduce tumor growth in xenograft models, specific IC₅₀ values are not consistently reported in the surveyed literature.

Experimental Protocols

General Workflow for Riboswitch-Ligand Characterization

The study of preQ1-riboswitch interactions typically follows a multi-step process involving RNA synthesis, binding analysis, and functional validation.



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Fig 3. General experimental workflow for riboswitch analysis.

In Vitro Transcription of Riboswitch RNA

This protocol is used to generate milligram quantities of RNA for biophysical and structural studies.^{[4][7]}

- **Template Generation:** Amplify a linear DNA template containing a T7 RNA polymerase promoter upstream of the riboswitch sequence using PCR.

- **Transcription Reaction:** Set up a reaction mixture (e.g., 500 μ L) containing: 10X Transcription Buffer (400 mM Tris-HCl pH 7.9, 60 mM $MgCl_2$, 20 mM Spermidine), DTT (to 10 mM), NTPs (4 mM each of ATP, CTP, UTP, GTP), the purified DNA template (~25 μ g), and T7 RNA polymerase.[\[4\]](#)
- **Incubation:** Incubate the reaction at 37°C for 4-6 hours.[\[4\]](#)
- **DNase Treatment:** Add RNase-free DNase I to the reaction and incubate for 30 minutes at 37°C to digest the DNA template.[\[4\]](#)
- **RNA Precipitation:** Stop the reaction by adding EDTA. Purify the RNA from the mixture via phenol:chloroform extraction followed by ethanol precipitation.[\[4\]](#)
- **Purification:** Purify the full-length RNA transcript from abortive sequences using denaturing polyacrylamide gel electrophoresis (PAGE) or size-exclusion chromatography.[\[7\]](#)

Isothermal Titration Calorimetry (ITC) for Binding Analysis

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (K_D , ΔH , ΔS , and stoichiometry).[\[16\]](#)[\[19\]](#)

- **Sample Preparation:** Prepare the purified riboswitch RNA and the preQ1 ligand in identical, degassed buffer (e.g., 50 mM HEPES pH 7.0, 100 mM NaCl, 2 mM $MgCl_2$). The RNA concentration in the sample cell is typically 10-20 μ M, and the ligand concentration in the syringe is 10-15 times higher.[\[6\]](#)[\[19\]](#)
- **Instrument Setup:** Equilibrate the instrument to the desired temperature (e.g., 25°C). Load the RNA sample into the calorimetric cell and the ligand into the injection syringe.
- **Titration:** Perform a series of small, timed injections (e.g., 20 injections of 2 μ L each) of the ligand into the RNA solution. A control titration of ligand into buffer should also be performed to subtract the heat of dilution.[\[16\]](#)
- **Data Analysis:** Integrate the heat flow peaks for each injection. Fit the resulting binding isotherm (heat vs. molar ratio) to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters.[\[19\]](#)

APB-Northern Blot for tRNA Modification Analysis

This method separates Q-modified tRNA from its unmodified counterpart based on the interaction between the cis-diol group of queuosine and N-acryloyl-3-aminophenylboronic acid (APB) co-polymerized in the gel.

- RNA Isolation: Extract total RNA from bacterial or eukaryotic cells.
- APB Gel Electrophoresis: Prepare a denaturing polyacrylamide gel (e.g., 10% TBE-Urea) containing APB. Pre-run the gel.[\[3\]](#) Load 1-5 µg of total RNA per lane. During electrophoresis, the Q-modified tRNA will be retarded in its migration compared to the unmodified (Guanine-containing) tRNA.
- Transfer: Transfer the separated RNA from the gel to a nylon membrane using a semi-dry transfer apparatus.[\[3\]](#) UV-crosslink the RNA to the membrane.
- Hybridization: Pre-hybridize the membrane and then hybridize with a ³²P-labeled DNA oligonucleotide probe specific to the tRNA of interest (e.g., tRNA-Tyr).
- Detection and Quantification: Wash the membrane to remove unbound probe and expose it to a phosphor screen. Quantify the band intensities for the upper (Q-modified) and lower (unmodified) bands to determine the percentage of modification.[\[15\]](#)

Conclusion and Future Directions

PreQ1 stands at a fascinating intersection of RNA biology, metabolic regulation, and host-microbiome interactions. Its primary function as a precursor in the bacterial queuosine pathway is controlled by one of the most elegant examples of RNA-based gene regulation: the riboswitch. The ability of these small RNA domains to sense preQ1 with high specificity and affinity underscores their potential as novel antibacterial drug targets. The development of synthetic ligands that bind to preQ1 riboswitches and modulate their function has provided proof-of-concept for this strategy.[\[10\]](#)[\[18\]](#)

Furthermore, the discovery that preQ1 can be salvaged by mammalian cells and exert distinct biological effects, such as the selective inhibition of cancer cell proliferation, opens new avenues for therapeutic research. This positions preQ1 and the entire queuosine pathway as a key communication channel between the gut microbiome and host physiology. Future research

will likely focus on elucidating the transporters responsible for preQ1 uptake in mammalian cells, defining the precise mechanisms by which preQ1-modified tRNA impacts translation and cell fate, and exploring the therapeutic window for using preQ1 or its analogues in oncology. A deeper understanding of these processes will be invaluable for researchers in basic science and professionals in drug development alike.

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